2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride typically involves the alkylation of pyrazoles with bromomethyl compounds using bases such as potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides or amines.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, amines, and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These compounds share the pyrazole ring structure and are used in coordination chemistry.
5-Amino-pyrazoles: These are versatile synthetic building blocks with applications in medicinal chemistry.
Uniqueness
2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is unique due to the combination of its pyrazole and thiophene rings with a sulfonyl fluoride group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[(1,4-dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2S2/c1-10-8-15(2)14-12(10)16(5-7-20(13,17)18)9-11-4-3-6-19-11/h3-4,6,8H,5,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOCCUMKNNSHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N(CCS(=O)(=O)F)CC2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.